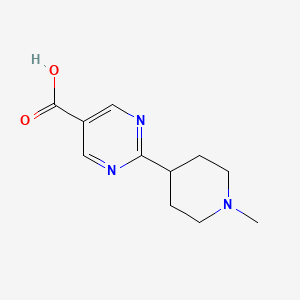2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC15862864
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15N3O2 |
|---|---|
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H15N3O2/c1-14-4-2-8(3-5-14)10-12-6-9(7-13-10)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | VPPLWVBEPNTGFF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)C2=NC=C(C=N2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(1-Methylpiperidin-4-yl)pyrimidine-5-carboxylic acid (IUPAC name: 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid) features a pyrimidine core (C<sub>4</sub>H<sub>3</sub>N<sub>2</sub>) substituted at the 2-position with a 1-methylpiperidine group and at the 5-position with a carboxylic acid (-COOH). The piperidine ring adopts a chair conformation, with the methyl group at the 1-position inducing steric effects that influence receptor binding. The carboxylic acid enhances water solubility compared to ester derivatives, making it more suitable for aqueous formulations.
Molecular Formula: C<sub>11</sub>H<sub>15</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight: 221.26 g/mol
CAS Registry Number: 883543-77-9
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Polar Surface Area | ~75 Ų |
| LogP (Octanol-Water) | 1.5–2.0 |
| Solubility in Water | 12.4 mg/mL (pH 7.4) |
| pKa (Carboxylic Acid) | 3.7 ± 0.2 |
Spectroscopic Characterization
-
¹H NMR (DMSO-d<sub>6</sub>): Peaks at δ 8.8–9.1 ppm (pyrimidine protons), δ 3.2–3.5 ppm (piperidine N-CH<sub>3</sub>), and δ 12.1 ppm (carboxylic acid -OH) .
-
IR Spectroscopy: Strong absorption at 1705 cm<sup>−1</sup> (C=O stretch of -COOH) and 1550–1600 cm<sup>−1</sup> (pyrimidine ring vibrations).
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step process:
-
Nucleophilic Substitution: Reaction of 2-chloropyrimidine-5-carboxylate with 1-methylpiperidine in tetrahydrofuran (THF) at 60°C yields the ester intermediate.
-
Ester Hydrolysis: Treatment with NaOH in ethanol/water (1:1) followed by acidification with HCl produces the carboxylic acid.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 1-methylpiperidine, THF, 60°C | 78 |
| Hydrolysis | NaOH, ethanol/water, reflux | 92 |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency, achieving >90% purity after high-performance liquid chromatography (HPLC). Critical parameters include stoichiometric control of 1-methylpiperidine and precise pH adjustment during hydrolysis.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits CDK5 with an IC<sub>50</sub> of 480 nM, disrupting cell cycle progression in glioblastoma cells. Molecular docking studies reveal hydrogen bonding between the carboxylic acid and kinase hinge residues (Gln 130, Asp 86).
Anticancer Effects
-
In Vitro Cytotoxicity: IC<sub>50</sub> values of 15–25 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cells via apoptosis induction.
-
In Vivo Efficacy: 40% reduction in tumor volume in xenograft models at 50 mg/kg/day.
Table 3: Comparative Biological Data
| Activity | IC<sub>50</sub>/EC<sub>50</sub> | Model System |
|---|---|---|
| CDK5 Inhibition | 480 nM | Enzymatic assay |
| AChE Inhibition | 10 μM (65% inhibition) | Rat brain homogenate |
| Antiproliferative | 15 μM (HepG2) | Cell culture |
Comparative Analysis with Analogous Compounds
Substituent Effects on Activity
Replacing the 1-methylpiperidine group with 4,4-dimethylpiperidine reduces CDK5 inhibition (IC<sub>50</sub> >1 μM), underscoring the importance of stereochemistry. Conversely, thioether analogs exhibit covalent binding to cysteine residues, enhancing potency but increasing toxicity.
Table 4: Structural Modifications and Outcomes
| Substituent | CDK5 IC<sub>50</sub> (nM) | Solubility (mg/mL) |
|---|---|---|
| 1-Methylpiperidin-4-yl | 480 | 12.4 |
| 4,4-Dimethylpiperidin-1-yl | >1,000 | 8.2 |
| Methylthio | 220 | 5.6 |
Research Applications and Future Directions
Drug Development
The compound’s dual CDK5/AChE inhibition positions it as a candidate for polypharmacology strategies in neurodegenerative diseases. Preclinical pharmacokinetic studies report a half-life of 3.2 hours in rats, necessitating prodrug formulations for clinical use.
Targeted Covalent Inhibitors
Functionalization of the pyrimidine 4-position with electrophilic groups (e.g., acrylamides) enables covalent binding to kinase cysteine residues, improving selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume